molecular formula C17H19BrN2O4S B2684490 5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 955233-98-4

5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2684490
CAS No.: 955233-98-4
M. Wt: 427.31
InChI Key: IVCJGCIXZQBZRA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a compound characterized by a unique combination of bromo, propylsulfonyl, tetrahydroisoquinolin, and furan carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline through a reduction reaction.

    • Subsequent bromination introduces the bromine atom at the 5-position of the tetrahydroisoquinoline ring.

  • Sulfonation

    • Propylsulfonyl chloride is then reacted with the bromo-substituted tetrahydroisoquinoline under acidic conditions to form the corresponding propylsulfonyl derivative.

  • Furan-2-Carboxamide Formation

    • Finally, the functionalization with furan-2-carboxylic acid is carried out under amide bond formation conditions, typically using coupling reagents like EDCI and HOBt in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would involve scalable methods for each of the steps mentioned above, often optimizing reaction times, temperatures, and solvent systems for maximum yield and purity. Large-scale production also necessitates considerations for cost-efficiency, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

  • Reduction: : Reduction reactions can target the bromo group to potentially yield the de-brominated derivative.

  • Substitution: : Nucleophilic substitution reactions are feasible, especially involving the bromo group.

Common Reagents and Conditions

  • Oxidation: : Using reagents like KMnO₄ or CrO₃ in acidic media.

  • Reduction: : Catalytic hydrogenation using Pd/C.

  • Substitution: : Reacting with nucleophiles like thiols or amines in the presence of a base such as NaHCO₃.

Major Products

  • Oxidation typically produces hydroxylated derivatives.

  • Reduction yields de-brominated or partially reduced intermediates.

  • Substitution reactions lead to new functionalized derivatives with varied properties.

Scientific Research Applications

The compound 5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has a wide range of scientific research applications, particularly in the fields of medicinal chemistry and biological studies.

  • Medicinal Chemistry: : It serves as a lead compound in the development of novel pharmaceuticals due to its unique structural framework and biological activity. Researchers are exploring its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

  • Biological Studies: : The compound is used to study cellular pathways and mechanisms, as its interactions with specific molecular targets provide insights into cellular functions and disease mechanisms.

  • Industrial Applications: : Its diverse reactivity also makes it a candidate for the synthesis of complex molecules in industrial chemistry, potentially useful in the production of polymers or advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with molecular targets, typically proteins or enzymes. The compound’s structure allows it to fit into binding sites, influencing the function of these targets. For instance:

  • Molecular Targets: : It might interact with kinase enzymes, modulating their activity and affecting downstream signaling pathways.

  • Pathways: : This interaction could lead to altered cellular processes like apoptosis, proliferation, or differentiation, depending on the specific pathways involved.

Comparison with Similar Compounds

When comparing this compound with similar molecules, its uniqueness becomes evident through its combined structural features and reactivity profiles.

  • Similar Compounds

    • 5-bromo-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl derivatives: : These share part of the structure but lack the furan carboxamide moiety.

    • Furan-2-carboxamide derivatives: : These compounds are similar but do not have the tetrahydroisoquinoline core.

There you have it! Happy to elaborate on any part of this.

Properties

IUPAC Name

5-bromo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-2-9-25(22,23)20-8-7-12-3-4-14(10-13(12)11-20)19-17(21)15-5-6-16(18)24-15/h3-6,10H,2,7-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCJGCIXZQBZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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